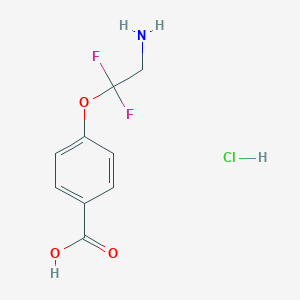

4-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride

Description

4-(2-Amino-1,1-difluoroethoxy)benzoic acid hydrochloride is a halogenated benzoic acid derivative characterized by a 2-amino-1,1-difluoroethoxy substituent at the para position of the aromatic ring. Its molecular formula is C₉H₁₁Cl₂F₂NO₂, with a molecular weight of 223.66 g/mol (). The compound’s structure combines a benzoic acid backbone with a difluoroethylamine side chain, which confers unique physicochemical properties, such as enhanced metabolic stability and solubility compared to non-fluorinated analogs.

Properties

IUPAC Name |

4-(2-amino-1,1-difluoroethoxy)benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO3.ClH/c10-9(11,5-12)15-7-3-1-6(2-4-7)8(13)14;/h1-4H,5,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBIGAJMSRFQIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC(CN)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with 2-amino-1,1-difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a fundamental building block in organic synthesis, facilitating the creation of more complex molecules. Its difluoroethoxy group enhances reactivity and stability in synthetic pathways.

Biology

- Enzyme Inhibition Studies : Research indicates that 4-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride can inhibit specific enzymes, making it valuable for studying enzyme kinetics and mechanisms.

- Protein Interaction Studies : The compound is also employed in examining protein-ligand interactions, which can provide insights into cellular processes and disease mechanisms.

Medicine

- Therapeutic Potential : Investigations are underway regarding its potential therapeutic effects, particularly in drug development targeting cardiovascular diseases and metabolic disorders. The difluoroethoxy moiety may enhance pharmacokinetic properties such as bioavailability and metabolic stability.

- Drug Development Precursor : It is being explored as a precursor for synthesizing new pharmaceuticals with improved efficacy and safety profiles.

Industry

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in material science and chemical engineering.

Mechanism of Action

The mechanism of action of 4-(2-Amino-1,1-difluoroethoxy)benzoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoic Acid Hydrochloride Family

4-(2-Aminoethyl)benzoic Acid Hydrochloride

- Molecular Formula: C₉H₁₂ClNO₂

- Molecular Weight : 201.65 g/mol ().

- Key Differences : Lacks the 1,1-difluoro group on the ethoxy side chain. The absence of fluorine atoms reduces electronegativity and lipophilicity compared to the target compound.

- Applications : Used in peptide synthesis and as a building block for pharmaceuticals.

4-(2-Aminoethoxy)benzoic Acid Hydrochloride

- CAS : 1050208-10-0 ().

- Key Differences : Replaces the 1,1-difluoroethyl group with a simpler ethoxy chain. This reduces steric hindrance and alters hydrogen-bonding capacity.

- Synthesis : Prepared via alkylation of primary amines or Schotten-Baumann amide formation ().

4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride (DBBA)

Fluorinated vs. Non-Fluorinated Derivatives

4-Fluorobenzoic Acid

- Molecular Formula : C₇H₅FO₂ ().

- Key Differences: A simpler fluorinated benzoic acid without the aminoethoxy side chain. The fluorine atom at the para position enhances acidity (pKa ~2.5) compared to non-fluorinated benzoic acids (pKa ~4.2).

2,5-Difluorophenol Derivatives

- Examples: 2,5-Difluorophenol and 3,5-difluorophenol ().

- Key Differences : Fluorine atoms on the aromatic ring influence electronic distribution and binding affinity in receptor-targeted therapies.

Crystallographic and Physicochemical Comparisons

Notable Findings :

- The 1,1-difluoroethoxy group in the target compound likely increases metabolic resistance compared to chlorinated analogs like 4-(3-chloroanilino)benzoic acid ().

- Imidazole-containing derivatives (e.g., ) exhibit higher polarity due to the heterocyclic amine, whereas the target compound’s difluoro group balances lipophilicity and solubility.

Research and Market Trends

- Pharmaceutical Relevance : Fluorinated benzoic acids are prioritized in drug design for improved bioavailability. The target compound’s difluoro group aligns with this trend ().

Biological Activity

4-(2-Amino-1,1-difluoroethoxy)benzoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H12ClF2N O3 and a molecular weight of approximately 217.17 g/mol. It features a benzoic acid moiety linked to a 2-amino-1,1-difluoroethoxy group. The presence of the difluoroethyl group may enhance the compound's pharmacokinetic properties, such as metabolic stability and bioavailability, compared to other benzoic acid derivatives.

Enzymatic Interactions

Research indicates that 4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride may interact with various biological targets, potentially influencing pathways involved in cardiovascular regulation. The compound's amino and carboxylic acid functional groups allow for nucleophilic substitutions and acid-base reactions, which are crucial for its biological activity .

Protein Degradation Pathways

Studies have demonstrated that benzoic acid derivatives can enhance the activity of key protein degradation systems, namely the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are vital for maintaining cellular homeostasis and may be modulated by compounds like 4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride .

Antihypertensive Properties

The structural characteristics of this compound suggest potential antihypertensive effects. Similar compounds have shown efficacy in lowering blood pressure through various mechanisms, including vasodilation and modulation of renin-angiotensin systems.

Antioxidant Activity

Research has indicated that certain benzoic acid derivatives possess antioxidant properties. This activity is essential for protecting cells from oxidative stress, which is implicated in various chronic diseases .

Study on Protein Degradation

In a study examining the effects of benzoic acid derivatives on human foreskin fibroblasts, it was found that specific compounds significantly enhanced proteasome activity without cytotoxic effects. This suggests that 4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride could similarly promote protein degradation pathways beneficial for cellular health .

Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects of various benzoic acid derivatives in cancer cell lines. The results indicated low cytotoxicity at therapeutic concentrations, supporting the safety profile of these compounds for potential therapeutic use .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(2-amino-1,1-difluoroethoxy)benzoic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, including halogenation, nucleophilic substitution, and acid-base neutralization. For example, analogous benzoic acid derivatives are synthesized via condensation reactions followed by purification using recrystallization or column chromatography . Key variables include catalyst selection (e.g., Pd/C for hydrogenation), solvent polarity, and temperature control. Reaction progress should be monitored via TLC or HPLC, with final purity assessed by NMR and mass spectrometry .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm molecular structure, including substitution patterns on the benzene ring and fluorine coupling constants .

- FT-IR : Identify functional groups (e.g., carboxylic acid, amine) via characteristic absorption bands .

- HPLC/GC-MS : Assess purity and quantify impurities (>95% purity is typical for research-grade compounds) .

- Thermogravimetric Analysis (TGA) : Determine thermal stability under varying humidity and temperature conditions .

Q. What are the solubility and stability profiles of this compound in common solvents and biological buffers?

- Methodology : Test solubility in polar (e.g., water, methanol) and nonpolar solvents (e.g., DCM, THF) using UV-Vis spectroscopy or gravimetric analysis. Stability studies should include pH-dependent degradation assays (e.g., 1–13 pH range) and accelerated stability testing (40°C/75% RH for 4 weeks). For biological buffers, assess compatibility with PBS or DMEM at 37°C .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution, aminoethoxy chain length) influence the compound’s biological activity and receptor binding affinity?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents. Use computational modeling (e.g., molecular docking) to predict interactions with target receptors (e.g., GPCRs or enzymes). Validate predictions via in vitro assays (e.g., IC50 determination using fluorescence polarization or SPR) . Fluorine atoms often enhance metabolic stability and lipophilicity, impacting bioavailability .

Q. What analytical strategies resolve discrepancies in reported pharmacological data (e.g., conflicting IC50 values across studies)?

- Methodology : Standardize assay conditions (e.g., buffer pH, cell line passage number) and validate methods using reference standards. Cross-validate results with orthogonal techniques (e.g., compare ELISA data with radioligand binding assays). Investigate batch-to-batch variability in compound purity via LC-MS .

Q. How can researchers design in vivo studies to address the compound’s pharmacokinetic-pharmacodynamic (PK-PD) disconnect observed in preclinical models?

- Methodology : Conduct bioavailability studies (oral vs. intravenous administration) with plasma concentration-time profiling. Use microdialysis to measure tissue penetration and metabolite identification via LC-MS/MS. Adjust formulation (e.g., nanoemulsions or cyclodextrin complexes) to improve solubility and half-life .

Q. What advanced purification techniques are effective for isolating enantiomers or eliminating trace impurities?

- Methodology : Employ chiral chromatography (e.g., Chiralpak columns) or diastereomeric salt formation for enantiomer separation. For impurity removal, use preparative HPLC with gradient elution or countercurrent chromatography. Validate purity via chiral NMR or X-ray crystallography .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing and testing this compound across labs?

- Guidelines :

- Document reaction parameters (e.g., stirring rate, inert gas atmosphere).

- Use certified reference materials (CRMs) for calibration.

- Share raw spectral data (e.g., NMR FID files) for independent verification .

Q. How should researchers mitigate hydrolysis or oxidation during long-term storage?

- Recommendations : Store lyophilized powder under argon at -20°C. For solutions, use stabilizers (e.g., 0.1% BHT in ethanol) and avoid exposure to light .

Key Research Findings

- Fluorine Impact : The 1,1-difluoroethoxy group enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

- Biological Activity : Preliminary in vitro data suggest nM-level inhibition of specific serine hydrolases, though in vivo efficacy requires formulation optimization .

- Synthetic Yield : Optimized routes achieve >70% yield via Pd-catalyzed cross-coupling, with <2% impurities after recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.